molecular formula C10H12N2O2 B8317230 ethyl (2R,4R)-8,9-diazatricyclo[4.3.0.04]nona-1(6),7-diene-7-carboxylate

ethyl (2R,4R)-8,9-diazatricyclo[4.3.0.04]nona-1(6),7-diene-7-carboxylate

Cat. No.: B8317230
M. Wt: 192.21 g/mol
InChI Key: IETHOCPPFVXWDU-PHDIDXHHSA-N
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Description

ethyl (2R,4R)-8,9-diazatricyclo[43004]nona-1(6),7-diene-7-carboxylate is a complex organic compound with a unique structure that includes a diazacyclopropa ring fused to a pentalene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R,4R)-8,9-diazatricyclo[4.3.0.04]nona-1(6),7-diene-7-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps often include cyclization reactions to form the diazacyclopropa ring and subsequent functionalization to introduce the carboxylic acid ethyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. Industrial methods may also explore alternative synthetic routes to reduce costs and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

ethyl (2R,4R)-8,9-diazatricyclo[4.3.0.04]nona-1(6),7-diene-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

ethyl (2R,4R)-8,9-diazatricyclo[4.3.0.04]nona-1(6),7-diene-7-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: It has potential as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is explored for its potential in materials science, such as in the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl (2R,4R)-8,9-diazatricyclo[4.3.0.04]nona-1(6),7-diene-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazacyclopropa derivatives and pentalene-based molecules. Examples include:

  • (1aR,5aR)-1a,2,5,5a-Tetrahydro-1H-2,3-diazacyclopropa[a]pentalene-4-carboxylic acid methyl ester
  • (1aR,5aR)-1a,2,5,5a-Tetrahydro-1H-2,3-diazacyclopropa[a]pentalene-4-carboxylic acid propyl ester

Uniqueness

The uniqueness of ethyl (2R,4R)-8,9-diazatricyclo[43004]nona-1(6),7-diene-7-carboxylate lies in its specific structural features and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl (2R,4R)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate

InChI

InChI=1S/C10H12N2O2/c1-2-14-10(13)9-7-4-5-3-6(5)8(7)11-12-9/h5-6H,2-4H2,1H3,(H,11,12)/t5-,6-/m1/s1

InChI Key

IETHOCPPFVXWDU-PHDIDXHHSA-N

Isomeric SMILES

CCOC(=O)C1=NNC2=C1C[C@@H]3[C@H]2C3

Canonical SMILES

CCOC(=O)C1=NNC2=C1CC3C2C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of bicyclo[3.1.0]hexan-2-one (9.24 g, 96.1 mmol) and diethyl oxalate (14.7 g, 101 mmol) in EtOH (250 mL) at rt under N2 was added a solution of KOt-Bu in THF (106 mL of a 1M solution, 106 mmol). The reaction was stirred for 3.5 h at which time hydrazine hydrochloride (7.90 g, 115 mmol) in H2O (40 mL) was added. The reaction mixture was stirred for 20 h at rt and acidified to pH ˜3 by the addition of HCl (6N aq.). The volatiles were removed in vacuo and the resulting solid was diluted with EtOAc (500 mL) and H2O (500 mL). The layers were separated and the aqueous phase was back-extracted with EtOAc (300 mL). The combined organics were washed with brine (400 mL), dried over MgSO4, filtered, and concentrated to a crude oil that was determined to be approximately 75–80% pure (wt./wt.) ester by 1H NMR. The title compound was used directly in the next reaction (aminolysis) without further purification. 1H NMR (400 MHz, CDCl3): δ 10.55 (1H, bs), 4.32 (2H, q, J=6.8 Hz), 2.96 (1H, dd, J=16.8, 6.0 Hz), 2.80 (1H, d, J=17.2 Hz), 2.23–2.13 (2H, m), 1.35 (3H, t, J=7.2 Hz), 1.15 (1H, m), 0.34 (1H, m). 13C APT NMR (partial) (100 MHz, CDCl3): δ up: 127.4, 61.2, 26.8, 16.8; down: 23.0, 15.4, 14.5. HPLC/MS: Discovery® C18 column (5μ, 50×2.1 mm), 5% v/v CH3CN (containing 1% v/v TFA) in H2O (containing 1% v/v TFA) gradient to 99% v/v CH3CN in H2O, 0.75 mL/min, tr=1.62 min, ESI+=193.1 (M+H).
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